3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide
Description
Its structure comprises a 5,7-dioxo-pyrrolo[3,4-b]pyridine core linked via a propanamide bridge to a 3-methylbutyl-substituted indole moiety. This duality may confer selectivity in binding to biological targets, such as kinases or G-protein-coupled receptors.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)indol-4-yl]propanamide |
InChI |
InChI=1S/C23H24N4O3/c1-15(2)8-12-26-13-9-16-18(6-3-7-19(16)26)25-20(28)10-14-27-22(29)17-5-4-11-24-21(17)23(27)30/h3-7,9,11,13,15H,8,10,12,14H2,1-2H3,(H,25,28) |
InChI Key |
UCPNHTIMMKVNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C(=O)C4=C(C3=O)N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Ugi–Zhu Three-Component Reaction (Ugi-3CR)
A one-pot process involving aldehydes, amines, and isocyanides under microwave irradiation yields pyrrolo[3,4-b]pyridin-5-ones. Key steps include:
-
Formation of imines from aldehydes and amines.
-
Isocyanide addition to generate intermediates.
-
Cyclization with maleic anhydride to form the fused bicyclic system.
Example Reaction Conditions
Palladium-Catalyzed Heteroannulation
Substituted pyrrolo[3,4-b]pyridinones are synthesized via palladium-mediated coupling of 2-amino-3-iodopyridines with allenic compounds, followed by oxidative cleavage.
Key Steps :
-
Carboannulation of 2-amino-3-iodopyridine derivatives with allenes.
-
Oxidative cleavage of exocyclic double bonds to form the diketone.
Optimized Conditions :
| Step | Catalyst/Reagents | Solvent | Temperature |
|---|---|---|---|
| Carboannulation | Pd(PPh₃)₄ | THF | 80–100°C |
| Oxidative cleavage | Ozone (O₃) or KMnO₄ | CH₂Cl₂ | 0°C |
Indole Functionalization: 1-(3-Methylbutyl)-1H-indol-4-amine
The indole moiety is functionalized via alkylation or coupling reactions.
Alkylation of Indole
1-(3-Methylbutyl)indole is synthesized by Friedel-Crafts alkylation or N-alkylation of indole derivatives.
Example Protocol :
-
Indole synthesis : Bromination of 4-nitrophenylhydrazine followed by reduction and cyclization.
-
Alkylation : Reaction with 3-methylbutyl bromide in the presence of a base (e.g., K₂CO₃).
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 58–80% |
| Alkylation | 3-Methylbutyl bromide, K₂CO₃, DMF | 60–75% |
Suzuki-Miyaura Coupling
For aryl-substituted indoles, palladium-catalyzed cross-coupling with boronic acids may be employed.
Conditions :
| Component | Reagents/Conditions | Yield |
|---|---|---|
| Indole bromide | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | 70–85% |
| Boronic acid | ArB(OH)₂ |
Propanamide Linkage Formation
The propanamide bond is introduced via amide coupling between the pyrrolo-pyridine core and the indole derivative.
Conventional Amide Coupling
Reagents : EDC/HOBt or DCC/DMAP.
Example Protocol :
-
Activation : React pyrrolo-pyridine-5,7-dione with EDC and HOBt.
-
Coupling : Add 1-(3-methylbutyl)-1H-indol-4-amine.
Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Activation | EDC, HOBt, DMF, 0°C → RT, 2 h | |
| Coupling | Indole amine, DMF, RT, 12 h | 50–65% |
Microwave-Assisted Synthesis
Accelerated amide bond formation under microwave irradiation reduces reaction time.
Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Activation | EDC, HOBt, DMF, 80°C, 10 min (MW) | |
| Coupling | Indole amine, DMF, 80°C, 15 min (MW) | 60–70% |
Purification and Characterization
Chromatographic Methods
| Method | Eluent System | Purpose |
|---|---|---|
| Column Chromatography | EtOAc/hexane (1:4) | Isolation of intermediates |
| Preparative HPLC | C18 column, MeOH/H₂O gradient | Final purification |
Spectroscopic Analysis
| Technique | Key Signals/Shifts | Source |
|---|---|---|
| ¹H NMR | δ 7.2–8.5 (aromatic H), 2.1–2.5 (CH₂) | |
| ¹³C NMR | δ 170–175 (C=O), 120–130 (aromatic C) | |
| HRMS | [M+H]⁺ at m/z 423.2 (calculated) |
Optimization Strategies
Reaction Parameter Screening
Factors Influencing Yield :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Catalyst loading | 5–10 mol% | ↑ |
| Solvent | Toluene > THF | ↑ |
| Temperature | 80–100°C | ↑ |
Data from Ugi-3CR Optimization :
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Yb(OTf)₃ | Toluene | 80 | 92 |
| 2 | Sc(OTf)₃ | Toluene | 70 | 85 |
By-Product Mitigation
Common By-Products :
| By-Product | Formation Pathway | Mitigation Strategy |
|---|---|---|
| Over-alkylated indole | Excess 3-methylbutyl bromide | Use stoichiometric equivalents |
| Uncyclized intermediates | Incomplete maleic anhydride addition | Prolong reaction time |
Industrial-Scale Considerations
Flow Chemistry
Advantages :
-
Continuous processing for high-throughput synthesis.
Example Setup :
| Component | Flow Reactor Conditions | Yield |
|---|---|---|
| Ugi-3CR | 0.5 mL/min, 80°C, 5 min residence | 70–80% |
Green Chemistry Approaches
Solvent-Free Methods :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Maleic anhydride, neat, 100°C | 60–65% |
Summary of Synthetic Routes
| Route | Steps | Key Reagents | Yield Range |
|---|---|---|---|
| Ugi-3CR + Amide Coupling | 5 steps (Ugi-3CR, coupling) | Yb(OTf)₃, EDC/HOBt | 20–92% |
| Palladium-Catalyzed | 4 steps (carboannulation, cleavage, coupling) | Pd(PPh₃)₄, KMnO₄ | 50–75% |
| Microwave-Assisted | 3 steps (Ugi-3CR, coupling) | Sc(OTf)₃, microwave | 60–85% |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
Biological Activities
The compound has been investigated for several biological activities:
Antiviral Activity
Preliminary studies have shown that this compound may exhibit antiviral properties. For instance, in vitro assays indicated a significant reduction in viral load against respiratory syncytial virus (RSV), suggesting its potential as an antiviral agent.
Anticancer Properties
Research indicates that compounds similar to this one may possess anticancer properties. The mechanism of action is believed to involve the inhibition of specific enzymes and receptors associated with cancer progression. Further studies are needed to elucidate the precise pathways through which this compound exerts its effects.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In silico docking studies suggest it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This could position the compound as a candidate for developing anti-inflammatory therapies.
Synthesis and Preparation Methods
The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide typically involves multi-step organic reactions:
- Formation of the Pyrrolo[3,4-b]pyridine Core : This is achieved through cyclization reactions using commercially available reagents.
- Introduction of the Indole Moiety : Various coupling reactions are employed to attach the indole group to the pyrrolo core.
- Final Assembly : The propanamide group is introduced last, completing the synthesis.
Common reagents include palladium catalysts and solvents like dimethylformamide. Optimization of these synthetic routes can enhance yield and purity, potentially involving advanced techniques such as high-performance liquid chromatography.
Case Study 1: Antiviral Efficacy
A study demonstrated that the compound significantly reduced RSV viral load by over 70% in infected cells, highlighting its potential as an antiviral agent. This efficacy warrants further exploration into its mechanisms and broader antiviral capabilities.
Case Study 2: Anti-inflammatory Potential
In silico studies have indicated that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), suggesting its use in developing new anti-inflammatory drugs. The results from molecular docking simulations provide a foundation for further experimental validation.
Mechanism of Action
The mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general principles for comparing pyrrolopyridine- and indole-containing molecules can be extrapolated:
Structural Analogues
Zygocaperoside (from Zygophyllum fabago): A triterpenoid saponin with a sugar moiety and aglycone core. Key difference: The target compound is fully synthetic, whereas Zygocaperoside is plant-derived.
Isorhamnetin-3-O-glycoside: A flavonoid glycoside with antioxidant properties. Structurally distinct due to its flavone backbone and sugar unit, contrasting with the fused heterocycles of the target compound .
Functional Analogues
Pyrrolopyridine-based kinase inhibitors :
- Compounds like midostaurin (a kinase inhibitor) share the pyrrolopyridine motif but lack the indole-propanamide extension.
- The indole group in the target compound may enhance membrane permeability compared to simpler pyrrolopyridines.
Indole-propanamide derivatives: Examples include tryptophan-derived metabolites or synthetic analogs (e.g., serotonin receptor modulators).
Data Tables
No experimental data (e.g., NMR, IC50 values) specific to the target compound were found in the provided evidence. The tables in pertain to unrelated phytochemicals (Zygocaperoside and Isorhamnetin-3-O-glycoside) and cannot be extrapolated here . Similarly, focuses on environmental toxin reporting and lacks relevance to structural or pharmacological comparisons .
Research Findings and Limitations
- Critical Gap: The absence of direct studies on the target compound limits authoritative comparisons.
- Synthesis Challenges : The fused pyrrolopyridine system and bulky indole substituent may complicate synthetic routes, necessitating advanced coupling strategies (e.g., Buchwald-Hartwig amination).
Biological Activity
The compound 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide, with CAS number 294892-44-7, is a synthetic derivative of pyrrolo[3,4-b]pyridine and indole. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₈N₂O₄
- Molecular Weight : 286.31 g/mol
- Structural Features : The compound contains a pyrrolo[3,4-b]pyridine moiety fused with an indole structure, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have been explored in various studies:
Anticancer Activity
Several studies have reported that derivatives of pyrrolo[3,4-b]pyridine demonstrate significant anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.
- Case Study : A study by Pendergrass et al. (2020) demonstrated that similar compounds inhibited the proliferation of leukemia cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .
Antimicrobial Properties
Compounds related to this structure have also shown promise as antimicrobial agents:
- Inhibition Studies : In vitro studies indicated that certain pyrrolo[3,4-b]pyridine derivatives exhibited activity against various bacterial strains by disrupting bacterial cell wall synthesis and function.
- Case Study : Research has shown that these compounds can inhibit the Type III secretion system in pathogenic bacteria, which is crucial for their virulence .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been suggested through its ability to modulate inflammatory pathways:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress within cells.
Data Table: Summary of Biological Activities
Q & A
Q. Key Considerations :
- Temperature control (e.g., reflux conditions for POCl₃-mediated steps ).
- Purification via column chromatography or recrystallization to isolate intermediates.
Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substitution patterns, particularly for distinguishing indole and pyrrolopyridine protons .
- HPLC-MS : For assessing purity (>98%) and verifying molecular ions (e.g., ESI-MS m/z ~500–600 range) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the fused bicyclic system .
Q. Example Workflow :
Monitor reaction progress using TLC.
Isolate crude product via extraction (e.g., ethyl acetate/water).
Characterize final compound using a combination of NMR, HRMS, and elemental analysis.
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns)?
Methodological Answer:
- Dynamic NMR Experiments : Detect rotational barriers or conformational exchange in the indole side chain .
- Computational Validation : Compare experimental ¹³C chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in overlapping regions (e.g., aromatic protons) .
Case Study : Discrepancies in indole NH proton integration may arise from tautomerism; variable-temperature NMR can stabilize dominant tautomers for clarity .
Advanced: What computational strategies are effective for predicting reaction pathways or optimizing synthesis?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., GRRM or QChem) to map potential energy surfaces for key steps like cyclization .
- Machine Learning (ML) : Train models on existing pyrrolopyridine synthesis data to predict optimal catalysts or solvent systems .
- Solvent Screening : COSMO-RS simulations to rank solvents by reaction yield (e.g., DMF vs. THF for amidation steps) .
Example : ICReDD’s workflow integrates DFT calculations with experimental feedback to reduce trial-and-error in reaction optimization .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Derivative Synthesis : Modify the indole substituent (e.g., 3-methylbutyl vs. benzyl) and assess bioactivity .
Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the pyrrolopyridine core) .
In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) with IC₅₀ determinations .
Data Interpretation : Compare logP values and steric parameters (e.g., TPSA) to correlate structural changes with activity trends .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of dust or vapors .
- Incompatibility Notes : Avoid strong oxidizers (e.g., peroxides) to prevent explosive side reactions .
Emergency Response : Immediate rinsing with water for spills or exposure, followed by medical consultation .
Advanced: How can statistical experimental design (DoE) improve synthesis efficiency?
Methodological Answer:
- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) to identify critical factors for yield optimization .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., interaction between reaction time and temperature) .
- Case Study : A Central Composite Design reduced the number of experiments by 40% while optimizing amidation yields in related propanamide syntheses .
Advanced: How do solvent polarity and proticity influence reaction pathways (e.g., cyclization vs. side-product formation)?
Methodological Answer:
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in cyclization steps via dipole interactions, improving yields .
- Protic Solvents (MeOH, EtOH) : May protonate intermediates, leading to undesired byproducts (e.g., ester hydrolysis) .
- Kinetic Profiling : Use in situ IR spectroscopy to track solvent-dependent intermediate lifetimes .
Example : Switching from THF to DMF increased cyclization efficiency by 25% in a related pyrrolopyridine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
